Cas no 1236265-44-3 (2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride)

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a synthetic organic compound featuring a tetrahydro-2H-pyran-4-ylmethyl group and a secondary amide linkage. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s structural features, including the amino and amide functionalities, suggest potential utility as an intermediate in drug discovery, particularly for targeting central nervous system (CNS) or metabolic pathways. The presence of the tetrahydropyran ring may contribute to improved bioavailability and metabolic resistance. This compound is typically used in controlled laboratory settings for further derivatization or biological evaluation. Proper handling and storage under inert conditions are recommended to maintain integrity.
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride structure
1236265-44-3 structure
Product Name:2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
CAS No:1236265-44-3
MF:C10H21ClN2O2
MW:236.738941907883
CID:1076613
PubChem ID:53409105
Update Time:2025-06-11

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
    • 2-Amino-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamidehydrochloride
    • 2-amino-N-methyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride
    • 2-Amino-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride
    • 2-amino-N-methyl-N-[(oxan-4-yl)methyl]propanamide hydrochloride
    • AKOS015848135
    • 1236265-44-3
    • MDL: MFCD13562017
    • Inchi: 1S/C10H20N2O2.ClH/c1-8(11)10(13)12(2)7-9-3-5-14-6-4-9;/h8-9H,3-7,11H2,1-2H3;1H
    • InChI Key: UEHKKKJAGWMLNA-UHFFFAOYSA-N
    • SMILES: Cl.O1CCC(CN(C)C(C(C)N)=O)CC1

Computed Properties

  • Exact Mass: 236.1291556g/mol
  • Monoisotopic Mass: 236.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6Ų

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM307740-1g
2-Amino-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride
1236265-44-3 95%
1g
$165 2023-11-21
Chemenu
CM307740-5g
2-Amino-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride
1236265-44-3 95%
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$495 2023-11-21

Additional information on 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Introduction to 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride (CAS No: 1236265-44-3)

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride, identified by the CAS number 1236265-44-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further exploration in drug discovery and therapeutic applications.

The molecular structure of this compound features a complex arrangement of functional groups, including an amide moiety, a tetrahydropyran ring, and various alkyl substituents. These structural elements contribute to its unique chemical properties and biological interactions, which are being studied to understand its mechanisms of action and potential therapeutic benefits.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amide functional group in 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is particularly noteworthy, as amides are known to play a crucial role in the design of bioactive molecules. The presence of the tetrahydropyran ring further enhances its complexity and may contribute to its solubility and bioavailability, which are critical factors in drug development.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Current research suggests that molecules with similar structural features may interact with specific neurotransmitter receptors or enzymes, thereby influencing neural activity. The exact mechanisms by which 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride exerts its effects are still under investigation, but preliminary studies have shown promising results in animal models.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to construct the complex molecular framework. The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for further pharmacological testing.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride with greater accuracy. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound may interact with biological systems. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.

In clinical settings, the development of new drugs often involves rigorous testing to evaluate their safety and efficacy. While 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride has shown promise in preclinical studies, it remains essential to conduct comprehensive clinical trials before it can be approved for therapeutic use. These trials will provide critical data on dosing regimens, side effects, and long-term effects, ensuring that patients receive safe and effective treatments.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents. Compounds like 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride represent a significant step forward in this effort. By leveraging cutting-edge chemical synthesis techniques and computational methods, scientists are uncovering novel molecules that could revolutionize the treatment of various diseases.

The future prospects for 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride are bright, with ongoing research expected to yield valuable insights into its potential applications. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies that address unmet medical needs.

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